

Application Notes and Protocols: O-Methylation of Phenols with Trimethylsulfonium Methyl Sulfate

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Compound of Interest

Compound Name: *Trimethylsulfonium*

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Introduction

The O-methylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl methyl ethers, which are common motifs in pharmaceuticals, agrochemicals, and fragrances. While traditional methylating agents like dimethyl sulfate and methyl iodide are highly effective, their high toxicity and volatility pose significant safety and environmental concerns. **Trimethylsulfonium** methyl sulfate, a member of the sulfonium salt family, presents itself as a promising alternative. These salts are typically non-volatile, crystalline solids that are easier to handle and are considered less hazardous than their traditional counterparts. This document provides detailed application notes and protocols for the use of **trimethylsulfonium** methyl sulfate and its close analogs in the O-methylation of phenols.

Reaction Mechanism

The methylation of phenols with **trimethylsulfonium** salts proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is typically carried out in the presence of a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of the **trimethylsulfonium** cation, displacing dimethyl sulfide as a neutral leaving group.

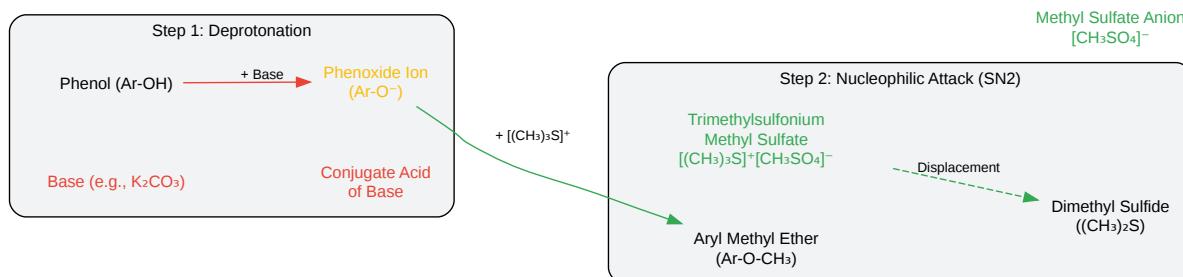
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Figure 1: Reaction mechanism for the O-methylation of phenols.

Quantitative Data

While **trimethylsulfonium** methyl sulfate is a promising reagent, comprehensive studies detailing its efficiency with a wide range of phenol substrates are not readily available in the peer-reviewed literature. However, a detailed protocol using the closely related **trimethylsulfonium** bromide has been reported, demonstrating high efficacy. The following table summarizes the available quantitative data for the methylation of a substituted phenol using this analog, providing a strong indication of the potential yields achievable with **trimethylsulfonium** salts.

Phenol Substrate	Methylation Agent	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
2-Hydroxy-5-methylbenzophenone	Trimethylsulfonium bromide	K ₂ CO ₃	Polyethylene glycol (PEG400)	100	6	85	[1]

Note: **Trimethylsulfonium** bromide and **trimethylsulfonium** methyl sulfate are expected to exhibit similar reactivity in this transformation, as the active methylating agent is the **trimethylsulfonium** cation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the methylating agent and its application in the O-methylation of a representative phenol.

Protocol 1: Synthesis of Trimethylsulfonium Bromide

This protocol is adapted from a published user-contributed method and should be performed with appropriate safety precautions in a well-ventilated fume hood.[1]

Materials:

- Dimethyl sulfoxide (DMSO)
- Bromine (Br₂)
- Acetone

Procedure:

- To 20 mL of dimethyl sulfoxide (DMSO) in a flask equipped with a magnetic stirrer and placed in a cooling bath, slowly add 2 mL (39 mmol) of bromine (Br₂) dropwise.

- Maintain the reaction temperature at approximately 40°C during the addition. The reaction is highly exothermic.
- After the addition is complete, stir the resulting clear yellow solution at room temperature for 3 days, during which a thick yellow slurry will form.
- Dilute the slurry with 60 mL of acetone.
- Collect the insoluble product by vacuum filtration.
- Wash the filtered solid with three 15 mL portions of acetone.
- Dry the product under vacuum in a desiccator to yield **trimethylsulfonium** bromide as a light yellow crystalline powder.

Protocol 2: O-Methylation of 2-Hydroxy-5-methylbenzophenone

This protocol details the methylation of a substituted phenol using the prepared **trimethylsulfonium** bromide.[\[1\]](#)

Materials:

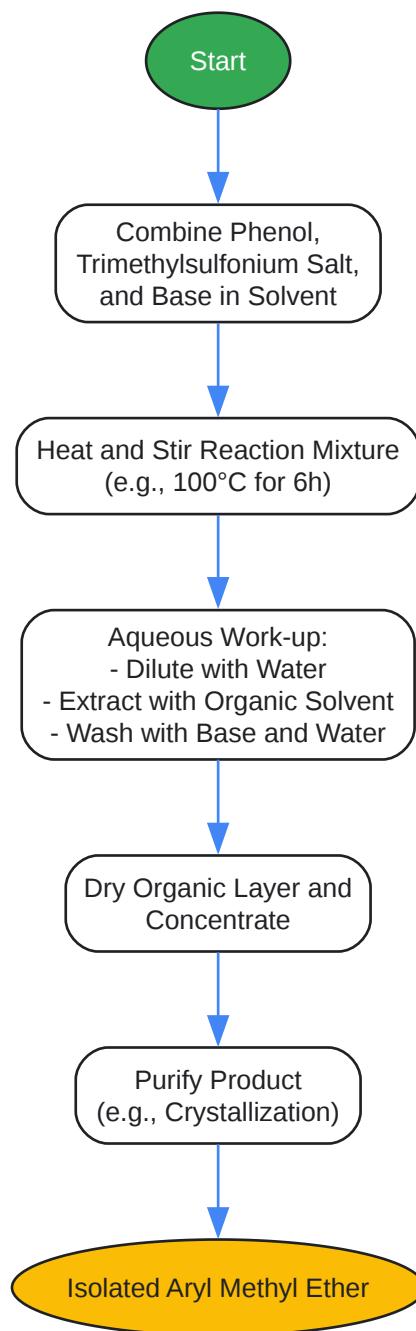
- 2-Hydroxy-5-methylbenzophenone
- **Trimethylsulfonium** bromide (Me_3SBr)
- Potassium carbonate (K_2CO_3), anhydrous
- Polyethylene glycol (PEG400)
- Diisopropyl ether
- 1M Sodium hydroxide (NaOH) solution
- Methanol
- Water

Procedure:

- In a round-bottom flask, combine 2.12 g (10 mmol) of 2-hydroxy-5-methylbenzophenone, 1.90 g (12 mmol) of **trimethylsulfonium** bromide, and 1.66 g (12 mmol) of anhydrous potassium carbonate.
- Add 6 mL of polyethylene glycol (PEG400) to the mixture.
- Stir the reaction mixture at 100°C for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Dilute the reaction mixture with 100 mL of water.
- Extract the product with 40 mL of diisopropyl ether.
- Wash the organic layer with three 40 mL portions of 1M NaOH solution, followed by one 100 mL portion of water.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
- For purification, dissolve the crude product in 30 mL of methanol and precipitate by adding 10 mL of water.
- Cool the mixture to -16°C overnight to induce crystallization.
- Collect the solid product by vacuum filtration and dry under vacuum to yield 2-methoxy-5-methylbenzophenone.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the O-methylation of phenols using **trimethylsulfonium** salts.



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References

- 1. Sciencemadness Discussion Board - Trimethylsulfonium bromide and its use for the methylation of phenols - Powered by XMB 1.9.11 [sciemcemadness.org]
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